Balanced High Selectivity Against Cathepsins L and S
MV061194 demonstrates a selectivity window of >40 000-fold against both cathepsin L and cathepsin S (IC50 >100 000 nM vs. IC50 cat K = 2.5 nM) [1]. In contrast, odanacatib exhibits only 300-fold selectivity against cathepsin S (IC50 = 60 nM) [2], while balicatib shows only 359-fold selectivity against cathepsin L (IC50 = 503 nM) [3]. Relacatib is essentially non-selective, with cathepsin L Ki only 1.66-fold higher than cathepsin K [4].
Comparators: Odanacatib 300-fold over CatS; Balicatib 359-fold over CatL; Relacatib 1.66-fold over CatL.
| Evidence Dimension | Fold-selectivity for cathepsin K over cathepsins L and S |
|---|---|
| Target Compound Data | MV061194: CatK IC50 2.5 nM; CatL IC50 >100 000 nM (>40 000-fold); CatS IC50 >100 000 nM (>40 000-fold) |
| Comparator Or Baseline | Odanacatib: CatK IC50 0.2 nM, CatL 2 995 nM (14 975-fold), CatS 60 nM (300-fold); Balicatib: CatK IC50 1.4 nM, CatL 503 nM (359-fold), CatS 65 000 nM (46 428-fold); Relacatib: CatK Ki 0.041 nM, CatL 0.068 nM (1.66-fold), CatS 1.6 nM (39-fold) |
| Quantified Difference | MV061194 is the only inhibitor with simultaneously >40 000-fold selectivity against both CatL and CatS. Odanacatib is 133-fold less selective against CatS; balicatib is 111-fold less selective against CatL. |
| Conditions | Recombinant human cathepsin enzyme inhibition assays (IC50 / Ki, app) as compiled in Brömme & Lecaille 2009 Table 1 |
Why This Matters
This balanced selectivity profile minimises confounding off-target effects on antigen presentation (CatS) and general lysosomal proteolysis (CatL), making MV061194 the most selective option for studies that require clean readouts of cathepsin K-specific pharmacology.
- [1] Brömme, D. & Lecaille, F. (2009). Cathepsin K inhibitors for osteoporosis and potential off-target effects. Expert Opinion on Investigational Drugs, 18(5), 585–600. Table 1: MV061194 row. View Source
- [2] Brömme, D. & Lecaille, F. (2009). Cathepsin K inhibitors for osteoporosis and potential off-target effects. Expert Opinion on Investigational Drugs, 18(5), 585–600. Table 1: Odanacatib row. View Source
- [3] Brömme, D. & Lecaille, F. (2009). Cathepsin K inhibitors for osteoporosis and potential off-target effects. Expert Opinion on Investigational Drugs, 18(5), 585–600. Table 1: Balicatib row. View Source
- [4] Brömme, D. & Lecaille, F. (2009). Cathepsin K inhibitors for osteoporosis and potential off-target effects. Expert Opinion on Investigational Drugs, 18(5), 585–600. Table 1: Relacatib row. View Source
